1-(1,3-benzoxazol-2-yl)-N-[(4-ethylphenyl)methyl]-3-piperidinecarboxamide
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Overview
Description
1-(1,3-benzoxazol-2-yl)-N-[(4-ethylphenyl)methyl]-3-piperidinecarboxamide is a benzoxazole.
Scientific Research Applications
Discovery of Inhibitors
- The compound has been investigated in the context of discovering inhibitors for soluble epoxide hydrolase. Specifically, derivatives of this compound, such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, were identified as potential inhibitors. This research is significant for understanding and potentially manipulating biochemical pathways in various disease models (R. Thalji et al., 2013).
Molecular Structure and Vibrational Spectra
- Studies have been conducted on the molecular structure and vibrational frequencies of similar compounds, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. These investigations provide detailed insights into the physical and chemical properties of the compound, which are crucial for its application in various scientific fields (E. Taşal et al., 2009).
Antimicrobial Activities
- Compounds with structural similarities have been synthesized and evaluated for antimicrobial activities. For instance, derivatives of 1,2,4-triazole were synthesized and screened for their antimicrobial properties, which indicates a potential application in developing new antimicrobial agents (H. Bektaş et al., 2007).
Synthesis and Characterization of Benzamides
- Research has been conducted on synthesizing and characterizing novel benzamides and their metal complexes. These include benzamides derived from piperidine, which are relevant for understanding the chemical behavior and potential applications of such compounds in various fields (E. Khatiwora et al., 2013).
Conversion to Esters for Synthetic Applications
- The compound has been used in research focusing on the conversion of amides to esters. This is particularly relevant in the field of synthetic chemistry, where such transformations are crucial (A. Kiessling & C. Mcclure, 1997).
Antifungal Agent Research
- Similar compounds, such as 1,3-benzoxazole-4-carbonitriles, have been synthesized and evaluated for their antifungal activity. This is significant for the development of new antifungal agents, highlighting potential medical applications (J. Kuroyanagi et al., 2011).
properties
Product Name |
1-(1,3-benzoxazol-2-yl)-N-[(4-ethylphenyl)methyl]-3-piperidinecarboxamide |
---|---|
Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(4-ethylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-2-16-9-11-17(12-10-16)14-23-21(26)18-6-5-13-25(15-18)22-24-19-7-3-4-8-20(19)27-22/h3-4,7-12,18H,2,5-6,13-15H2,1H3,(H,23,26) |
InChI Key |
CCDNBVPVBLTBBG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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